molecular formula C7H12N4O B11781982 N4-(2-Methoxyethyl)pyrimidine-4,5-diamine

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine

Cat. No.: B11781982
M. Wt: 168.20 g/mol
InChI Key: QKJXZLZOCJYYCP-UHFFFAOYSA-N
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Description

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is an organic compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of pyrimidine-4,5-diamine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(2-Methoxyethyl)pyrimidine-4,5-dione, while reduction could produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N4-(2-Methoxyethyl)pyrimidine-4,6-diamine
  • N4-(2-Methoxyethyl)pyrimidine-2,4-diamine
  • N4-(2-Methoxyethyl)pyrimidine-5,6-diamine

Uniqueness

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-N-(2-methoxyethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C7H12N4O/c1-12-3-2-10-7-6(8)4-9-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11)

InChI Key

QKJXZLZOCJYYCP-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=NC=C1N

Origin of Product

United States

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